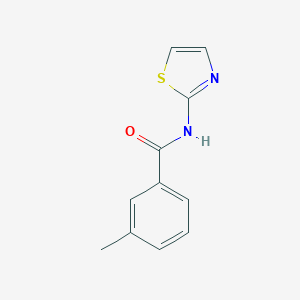
N-(5-chloro-2-methoxyphenyl)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-3-methylbenzamide (also known as GW 501516 or Cardarine) is a chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). It was first developed in the 1990s by pharmaceutical company GlaxoSmithKline (GSK) as a potential treatment for metabolic and cardiovascular diseases. However, due to its ability to enhance endurance and fat burning, it has gained popularity among athletes and bodybuilders as a performance-enhancing drug.
Wirkmechanismus
N-(5-chloro-2-methoxyphenyl)-3-methylbenzamide binds to the ligand-binding domain of PPARδ, inducing a conformational change that allows coactivator recruitment and subsequent gene transcription. The activation of PPARδ leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. It also downregulates genes involved in inflammation and lipid synthesis. The overall effect is an increase in energy metabolism and a decrease in inflammation and lipid accumulation.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-3-methylbenzamide has been shown to have several biochemical and physiological effects, including increased endurance, improved insulin sensitivity, reduced inflammation, and enhanced fat burning. It has also been shown to improve lipid profiles, reduce the risk of atherosclerosis, and protect against liver damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(5-chloro-2-methoxyphenyl)-3-methylbenzamide in lab experiments include its well-established synthesis method, its ability to activate PPARδ selectively, and its potential therapeutic effects in various diseases. However, its use in lab experiments is limited by its potential side effects, including an increased risk of cancer and liver damage, and its classification as a performance-enhancing drug by anti-doping agencies.
Zukünftige Richtungen
Future research on N-(5-chloro-2-methoxyphenyl)-3-methylbenzamide could focus on its potential therapeutic effects in specific diseases, such as diabetes, obesity, and cancer. It could also investigate its safety and long-term effects in humans, as well as its potential use as a performance-enhancing drug in athletes. Finally, it could explore the development of new PPARδ agonists with improved selectivity and safety profiles.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-methylbenzamide involves several steps, including the reaction between 5-chloro-2-methoxybenzoic acid and thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-methylaminobenzamide in the presence of a base to obtain the final product. The synthesis method has been well-established and is widely used in both academic and industrial settings.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-3-methylbenzamide has been extensively studied for its potential therapeutic effects in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates the expression of genes involved in energy metabolism and inflammation. The activation of PPARδ leads to an increase in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which can improve insulin sensitivity, reduce inflammation, and enhance endurance.
Eigenschaften
Produktname |
N-(5-chloro-2-methoxyphenyl)-3-methylbenzamide |
|---|---|
Molekularformel |
C15H14ClNO2 |
Molekulargewicht |
275.73 g/mol |
IUPAC-Name |
N-(5-chloro-2-methoxyphenyl)-3-methylbenzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-10-4-3-5-11(8-10)15(18)17-13-9-12(16)6-7-14(13)19-2/h3-9H,1-2H3,(H,17,18) |
InChI-Schlüssel |
CYNTXZLFTPCBBT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



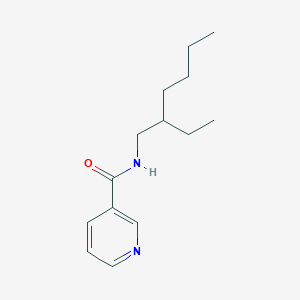
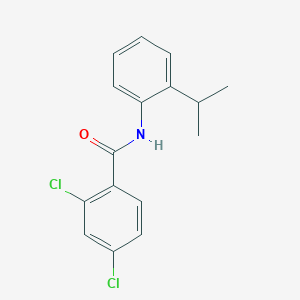

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B270723.png)
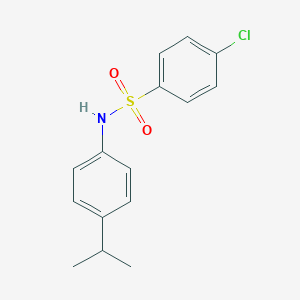
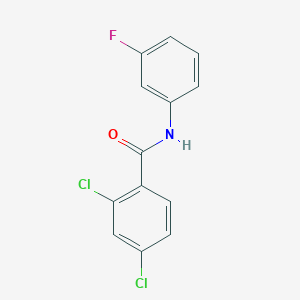
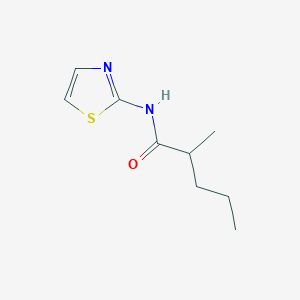
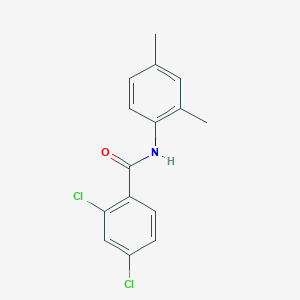

![Ethyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B270733.png)
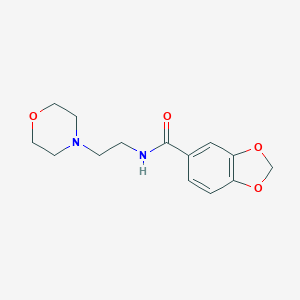
methanone](/img/structure/B270740.png)

